

Isopropoxy(phenyl)silane: A Comprehensive Technical Guide to its Synthesis and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

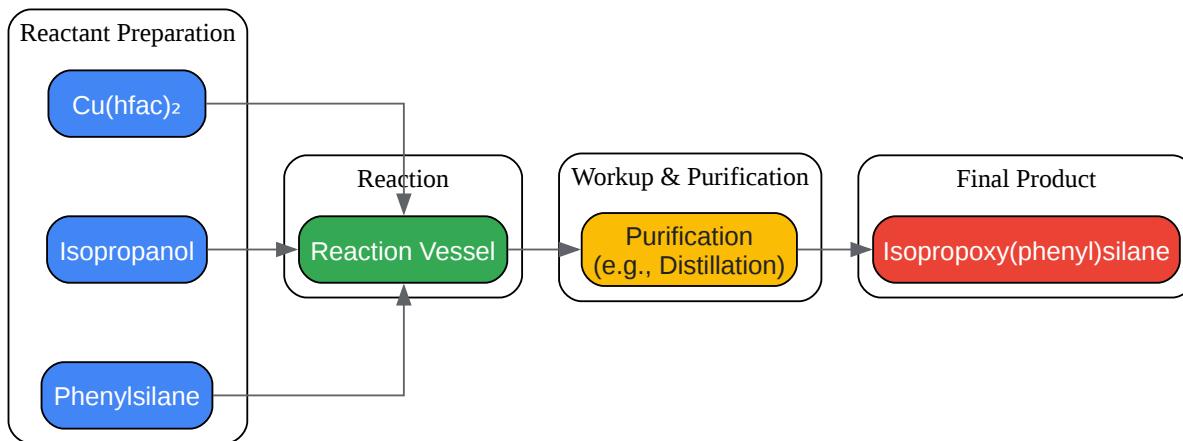
Compound Name: Isopropoxy(phenyl)silane

Cat. No.: B13348908

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction


Isopropoxy(phenyl)silane is a versatile organosilicon compound that has garnered significant interest in various chemical fields. It serves as a highly efficient stoichiometric reductant in metal-catalyzed hydrofunctionalization reactions, offering advantages such as decreased catalyst loadings, lower reaction temperatures, and broader solvent and functional group tolerance.[1][2][3][4] Its utility extends to being a coupling agent, a surface modifier to enhance hydrophobicity, and a component in the synthesis of silicone-based polymers, thereby improving mechanical strength and thermal stability.[5] This technical guide provides an in-depth overview of the synthesis and key physicochemical properties of **isopropoxy(phenyl)silane**, presenting the information in a structured and accessible format for researchers and professionals in drug development and material science.

Synthesis of Isopropoxy(phenyl)silane

The synthesis of **isopropoxy(phenyl)silane** can be achieved through the reaction of phenylsilane with isopropanol. A notable method, adapted from a procedure reported by Yamada et al., utilizes a catalytic amount of copper(II) hexafluoroacetylacetone ($\text{Cu}(\text{hfac})_2$).[1] This process selectively forms the monoalkoxysilane with **diisopropoxy(phenyl)silane** as only a minor byproduct.[1]

Experimental Workflow for Synthesis

The following diagram outlines the general workflow for the synthesis of **isopropoxy(phenyl)silane**.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **isopropoxy(phenyl)silane**.

Detailed Experimental Protocol

While the precise, step-by-step protocol may vary, a general procedure based on the literature involves the following:

- **Reactant Charging:** In a suitable reaction vessel, phenylsilane and isopropanol are combined.
- **Catalyst Introduction:** A catalytic amount of copper(II) hexafluoroacetylacetone is added to the reactant mixture.
- **Reaction:** The reaction mixture is stirred at a controlled temperature for a specific duration to ensure the complete conversion of the starting materials.
- **Purification:** Following the reaction, the crude product is purified, typically by distillation, to isolate the **isopropoxy(phenyl)silane** from any unreacted starting materials, the catalyst,

and byproducts.

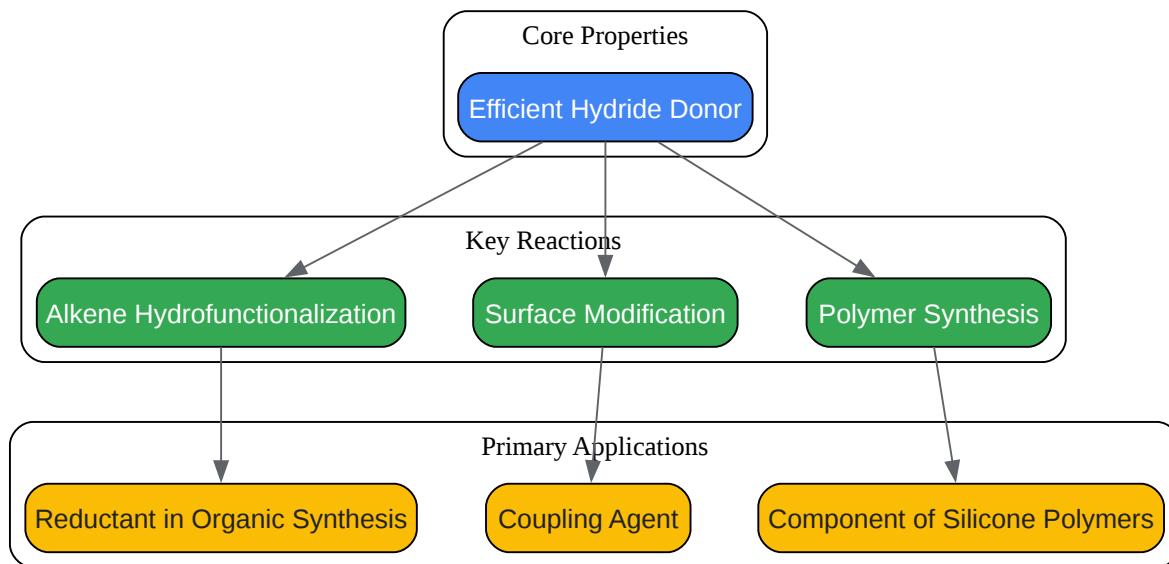
Properties of Isopropoxy(phenyl)silane

Isopropoxy(phenyl)silane is a colorless liquid with a range of well-documented physical and chemical properties.^[5] These properties are crucial for its application in various chemical processes.

Physicochemical Properties

The table below summarizes the key quantitative data for **isopropoxy(phenyl)silane**.

Property	Value
CAS Number	910037-63-7
Molecular Formula	C ₉ H ₁₄ OSi
Molecular Weight	166.29 g/mol
Appearance	Colorless liquid
Density	0.926 g/mL
Refractive Index (n _{20/D})	1.4799
Storage Temperature	2-8°C


Data sourced from multiple chemical suppliers and research articles.^{[5][6][7][8]}

Chemical Reactivity and Applications

Isopropoxy(phenyl)silane is recognized as a superior stoichiometric reductant compared to phenylsilane in metal-catalyzed Mukaiyama hydrofunctionalizations.^{[6][7]} Its application allows for a significant reduction in catalyst loading, lower reaction temperatures, and the use of a wider variety of solvents.^{[1][6][7]} This reagent serves as a hydride source for alkene hydrofunctionalization reactions, including the hydrogenation of olefins, branch-selective olefin cross-coupling reactions, and Markovnikov alkene hydration/amination reactions.^[6]

Logical Relationship of Applications

The following diagram illustrates the logical relationship between the properties of **isopropoxy(phenyl)silane** and its primary applications.

[Click to download full resolution via product page](#)

Relationship between properties and applications of **isopropoxy(phenyl)silane**.

Conclusion

Isopropoxy(phenyl)silane is a valuable reagent with well-defined synthetic routes and a compelling profile of chemical properties that make it highly suitable for a range of applications, particularly in catalysis and materials science. Its role as an efficient reductant opens avenues for more sustainable and efficient chemical transformations. This guide provides a foundational understanding for researchers and professionals aiming to leverage the unique characteristics of **isopropoxy(phenyl)silane** in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ph(i-PrO)SiH₂: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) Ph(i-PrO)SiH₂: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers (2016) | Carla Obradors | 219 Citations [scispace.com]
- 3. Ph(i-PrO)SiH₂: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Isopropoxy(phenyl)silane 910037-63-7 [sigmaaldrich.com]
- 7. Sigma Aldrich Isopropoxy(Phenyl)Silane 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 8. Isopropoxy(phenyl)silane 910037-63-7 [sigmaaldrich.com]
- To cite this document: BenchChem. [Isopropoxy(phenyl)silane: A Comprehensive Technical Guide to its Synthesis and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13348908#synthesis-and-properties-of-isopropoxy-phenyl-silane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com